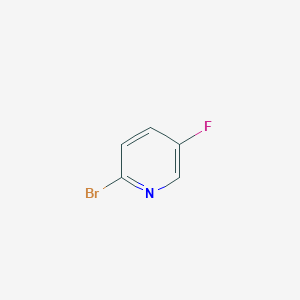

2-Bromo-5-fluoropyridine

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODINHBLNPPDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382481 | |

| Record name | 2-Bromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41404-58-4 | |

| Record name | 2-Bromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Direct Synthesis Approaches

Bromination of Fluoropyridine Precursors

This approach focuses on the introduction of a bromine atom onto a pre-existing fluoropyridine ring system.

A common method for the synthesis of bromo-fluoro-substituted pyridines involves the bromination of an aminofluoropyridine precursor. For instance, the synthesis of 2-amino-3-bromo-5-fluoropyridine (B58044) can be achieved by brominating 2-amino-5-fluoropyridine (B1271945) with N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724). This reaction selectively introduces a bromine atom at the 3-position, influenced by the directing effects of the amino group. The reaction typically proceeds under controlled temperatures, for example, between 65–75°C, to achieve a satisfactory yield of 72–78% after several hours.

| Reagent | Role | Solvent | Temperature | Reaction Time | Yield |

| 2-amino-5-fluoropyridine | Starting Material | Acetonitrile | 65–75°C | 4.5–5.5 hours | 72–78% |

| N-Bromosuccinimide (NBS) | Brominating Agent |

Diazotization-Fluorination Sequences

This synthetic route involves the conversion of an amino group to a diazonium salt, which is subsequently displaced by a fluorine atom.

A well-established method for synthesizing 2-Bromo-5-fluoropyridine starts from 2-bromo-5-aminopyridine. guidechem.com In this process, the amino group of 2-bromo-5-aminopyridine is converted into a diazonium salt using a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid. guidechem.comgoogle.com This reaction is generally carried out at low temperatures, often between 0-3°C, to ensure the stability of the diazonium salt intermediate. guidechem.com The Sandmeyer reaction, a well-known method for converting aryl amines to aryl halides, provides the foundational principles for this transformation. lscollege.ac.in

| Starting Material | Reagent | Acid | Temperature |

| 2-bromo-5-aminopyridine | Sodium Nitrite (NaNO₂) | Hydrochloric Acid | 0-3°C |

Following the formation of the diazonium salt, the introduction of the fluorine atom is commonly achieved using the Balz-Schiemann reaction. masterorganicchemistry.com This involves treating the diazonium salt with tetrafluoroboric acid (HBF₄). guidechem.com The resulting diazonium tetrafluoroborate (B81430) salt is often isolated and then thermally decomposed to yield the desired 2-Bromo-5-fluoropyridine, along with nitrogen gas and boron trifluoride. google.com The reaction temperature for the fluorination step is carefully controlled, for instance, by adding the fluoroboric acid solution at 0-5°C and then raising the temperature to around 50°C to complete the reaction. guidechem.com

| Intermediate | Reagent | Reaction Type |

| Diazonium Salt | Tetrafluoroboric Acid (HBF₄) | Balz-Schiemann Reaction |

Diazotization-Fluorination Sequences

Synthesis of Substituted 2-Bromo-5-fluoropyridine Analogues

The substitution pattern of 2-bromo-5-fluoropyridine allows for the introduction of various functional groups, leading to a range of analogues with distinct chemical properties. The following sections detail the synthetic procedures for specific substituted derivatives.

The synthesis of 2-amino-3-bromo-5-fluoropyridine can be achieved through multi-step sequences, often starting from more readily available pyridine (B92270) precursors.

One common pathway begins with 2-amino-5-fluoropyridine. This precursor is subjected to bromination to introduce the bromine atom at the 3-position. The reaction typically employs a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), with controlled temperatures ranging from 0 to 25°C to ensure regioselectivity and prevent over-bromination. ambeed.com

An alternative, more elaborate route starts from 2-amino-5-nitropyridine. This process involves a series of transformations:

Bromination : The starting material is first treated with phosphorus(V) oxybromide (POBr₃) to introduce a bromine atom, yielding 2-amino-3-bromo-5-nitropyridine. ambeed.com

Nitro Group Reduction : The nitro group is then reduced to a primary amine using methods like catalytic hydrogenation (e.g., H₂ over a Palladium on carbon catalyst). ambeed.com This step forms 2-amino-3-bromo-5-aminopyridine.

Fluorination : The final step involves converting the newly formed 5-amino group to fluorine. This is accomplished via a diazotization reaction with sodium nitrite (NaNO₂) and an acid, followed by treatment with a fluoride (B91410) source such as tetrafluoroboric acid (HBF₄). ambeed.com

Table 1: Comparison of Synthetic Routes to 2-amino-3-bromo-5-fluoropyridine

| Starting Material | Key Steps | Reagents |

| 2-amino-5-fluoropyridine | Bromination | N-bromosuccinimide (NBS) |

| 2-amino-5-nitropyridine | 1. Bromination2. Nitro Reduction3. Diazotization/Fluorination | 1. POBr₃2. H₂/Pd-C3. NaNO₂/HBF₄ |

2-Bromo-5-fluoro-3-nitropyridine is synthesized from 5-fluoro-2-hydroxy-3-nitropyridine. cookechem.com The conversion of the hydroxyl group to a bromine atom is a key step. This transformation is effectively carried out using phosphorus(V) oxybromide (POBr₃) as the brominating agent. ambeed.comchemicalbook.com The reaction is typically performed with a catalytic amount of N,N-dimethyl-formamide (DMF). The process begins at room temperature and is then heated to around 110°C for several hours to drive the reaction to completion. ambeed.com

There are two primary synthetic routes to obtain 2-methoxy-3-bromo-5-fluoropyridine.

The first method involves the direct bromination of 2-methoxy-5-fluoropyridine. cookechem.comoakwoodchemical.com This electrophilic aromatic substitution is achieved using brominating agents like N-bromosuccinimide (NBS) or liquid bromine (Br₂). cookechem.com The reaction is typically conducted in a solvent such as anhydrous tetrahydrofuran and heated to approximately 70°C for about five hours. oakwoodchemical.com

A second route starts with 3-bromo-5-fluoro-2-hydroxypyridine. oakwoodchemical.com The hydroxyl group is converted to a methoxy (B1213986) group via a methylation reaction. This is commonly performed using methyl iodide as the methyl source in the presence of a base like silver carbonate in a toluene (B28343) solvent. The reaction mixture is stirred overnight at room temperature to yield the desired product. oakwoodchemical.com

Table 2: Synthetic Approaches to 2-methoxy-3-bromo-5-fluoropyridine

| Starting Material | Reaction Type | Key Reagents | Typical Conditions |

| 2-methoxy-5-fluoropyridine | Bromination | N-bromosuccinimide (NBS) | Anhydrous THF, 70°C, 5 hours |

| 3-bromo-5-fluoro-2-hydroxypyridine | Methylation | Methyl iodide, Silver carbonate | Toluene, Room temperature, Overnight |

The preparation of 2-amino-5-[¹⁸F]fluoropyridines for applications such as Positron Emission Tomography (PET) imaging involves a specialized two-step sequence designed for incorporating the short-lived fluorine-18 (B77423) isotope. rsc.org The process begins with a diaryliodonium salt precursor, which is first radiofluorinated and then subjected to an amination reaction. rsc.org

The crucial first step is the radiofluorination of a diaryliodonium salt precursor, specifically anisyl(2-bromopyridinyl-5)iodonium triflate. rsc.org This reaction introduces the [¹⁸F]fluoride ion to the pyridine ring, displacing the iodonium (B1229267) group to produce the key intermediate, 2-bromo-5-[¹⁸F]fluoropyridine. This radiofluorination is performed under "minimalist" conditions, meaning it is carried out without the addition of base or a cryptand like Kryptofix 2.2.2, which simplifies the subsequent purification and amination step. rsc.org The reaction yields the radiolabeled intermediate in high efficiency, with an average yield of 88%. rsc.org The reaction mixture is heated at 90°C for 15 minutes in acetonitrile (ACN).

Following the successful synthesis of 2-bromo-5-[¹⁸F]fluoropyridine, the second step involves a palladium-catalyzed amination reaction. rsc.org This cross-coupling reaction attaches the desired amino group to the pyridine ring. The reaction is carried out by treating the 2-bromo-5-[¹⁸F]fluoropyridine intermediate with various primary or secondary amines. rsc.org The process utilizes a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a phosphine (B1218219) ligand like XPhos and a base such as sodium tert-butoxide (NaOtBu). The reaction is conducted in toluene at 100°C. This method has proven versatile, successfully coupling a range of amines with yields varying from 8% to 85%. rsc.org

Table 3: Palladium-Catalyzed Amination of 2-bromo-5-[¹⁸F]fluoropyridine with Various Amines

| Amine | Yield of [¹⁸F]1 |

| Piperidine | 85% |

| Dimethylamine | 12% |

| n-Butylamine | 35% |

| 4-Methylpiperazine | 75% |

| Benzylamine | 23% |

| Aniline | 8% |

| 3-Aminopyridine | 15% |

Yields are based on the palladium-catalyzed reaction of 2-bromo-5-[¹⁸F]fluoropyridine. rsc.org

Cross-Coupling Reactions

2-Bromo-5-fluoropyridine is a versatile building block in organic synthesis, frequently utilized in cross-coupling reactions to construct more complex molecular architectures. Its reactivity is characterized by the presence of both a bromine and a fluorine substituent on the pyridine ring, which allows for selective transformations.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that is widely employed for the synthesis of biaryls and other conjugated systems. 2-Bromo-5-fluoropyridine readily participates in these reactions, primarily at the more reactive C-Br bond.

2-Bromo-5-fluoropyridine can be effectively coupled with phenylboronic acid in a Suzuki reaction to yield 5-fluoro-2-phenylpyridine. chemicalbook.comcookechem.comsigmaaldrich.comhsppharma.com This transformation is typically achieved using a palladium catalyst. chemicalbook.comcookechem.comsigmaaldrich.comhsppharma.com In one notable example, a fast and efficient protocol for this reaction was developed using a ligand-free palladium catalyst in an aqueous medium, affording a 92% yield of the desired product in just 10 minutes. researchgate.netresearchgate.net

Reaction Scheme:

2-Bromo-5-fluoropyridine + Phenylboronic acid --(Pd catalyst)--> 5-fluoro-2-phenylpyridine

Table 1: Suzuki Coupling of 2-Bromo-5-fluoropyridine with Phenylboronic Acid

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield | Reference |

| 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd(OAc)2 | Aqueous Isopropanol (B130326) | 92% | researchgate.netresearchgate.net |

Similarly, the reaction of 2-Bromo-5-fluoropyridine with p-tolylboronic acid via Suzuki coupling produces 5-fluoro-2-(p-tolyl)pyridine. chemicalbook.comcookechem.comsigmaaldrich.comhsppharma.com This reaction also benefits from palladium catalysis. chemicalbook.comcookechem.comsigmaaldrich.comhsppharma.com Utilizing a ligand-free palladium acetate (B1210297) catalyst in aqueous isopropanol, the cross-coupling was completed in a remarkably short time of 5 minutes, resulting in a high turnover frequency (TOF) of 744 h⁻¹. researchgate.net

Reaction Scheme:

2-Bromo-5-fluoropyridine + p-Tolylboronic acid --(Pd catalyst)--> 5-fluoro-2-(p-tolyl)pyridine

Table 2: Suzuki Coupling of 2-Bromo-5-fluoropyridine with p-Tolylboronic Acid

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield | Reference |

| 2-Bromo-5-fluoropyridine | p-Tolylboronic acid | Pd(OAc)2 | Aqueous Isopropanol | High | researchgate.net |

In addition to cross-coupling with boronic acids, 2-Bromo-5-fluoropyridine can undergo a palladium-catalyzed homo-coupling reaction. chemicalbook.comhsppharma.comsigmaaldrich.com This reaction leads to the formation of the corresponding symmetrical biaryl, 5,5'-difluoro-2,2'-bipyridine. This process involves the dimerization of two molecules of the starting material.

Reaction Scheme:

2 x 2-Bromo-5-fluoropyridine --(Pd catalyst)--> 5,5'-Difluoro-2,2'-bipyridine

The development of environmentally benign synthetic methods has led to the exploration of ligand-free Suzuki reactions in aqueous media. A simple and efficient protocol has been established for the palladium chloride-catalyzed, aerobic Suzuki reaction of various aryl bromides, including nitrogen-based heteroaryl bromides like 2-Bromo-5-fluoropyridine, with arylboronic acids in aqueous ethanol, providing good to excellent yields. rsc.org Research has shown that an aerobic atmosphere has a positive effect on the reactivity of the Suzuki reaction in aqueous media, highlighting the crucial role of water in this process. rsc.org Specifically, a fast protocol using palladium acetate as the catalyst in aqueous isopropanol under an oxygen-promoted, ligand-free condition has been successfully applied to the Suzuki reaction of 2-halogenated pyridines. researchgate.net This method has proven effective for the coupling of 2-bromo-5-fluoropyridine with phenylboronic acid. researchgate.netresearchgate.net

The synthesis of 2,2'-bipyridine (B1663995) derivatives through Suzuki coupling presents specific challenges. A primary difficulty lies in the instability of 2-pyridylboron reagents. orgsyn.orgmdpi.comresearchgate.netresearchgate.net This instability has historically limited the application of Suzuki coupling for the synthesis of 2,2'-bipyridines. orgsyn.orgresearchgate.net Another significant issue is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its catalytic activity and lead to lower product yields, often necessitating high catalyst loadings. mdpi.comresearchgate.net Despite these hurdles, advancements have been made, such as the development of stabilized 2-pyridylboronic acid esters, which have proven to be more suitable for these coupling reactions. researchgate.netresearchgate.net

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination serves as a critical method for the synthesis of various amino-pyridines. A significant application is in the field of radiosynthesis, specifically for producing 2-amino-5-[¹⁸F]fluoropyridines. This process involves the palladium-catalyzed reaction of 2-bromo-5-[¹⁸F]fluoropyridine with a range of amines.

The synthesis of 2-amino-5-[¹⁸F]fluoropyridines has been successfully achieved with yields ranging from 8% to 85%. nih.govresearchgate.net This reaction sequence begins with the radiofluorination of an appropriate precursor, such as anisyl(2-bromopyridinyl-5)iodonium triflate, to produce 2-bromo-5-[¹⁸F]fluoropyridine. nih.govnih.gov This intermediate is then subjected to a palladium-catalyzed amination.

The general procedure involves reacting 2-bromo-5-fluoropyridine with an amine in the presence of a palladium catalyst like Pd₂(dba)₃, a ligand such as Xantphos, and a base like sodium tert-butoxide (NaOtBu) in an anhydrous solvent like toluene at elevated temperatures. scispace.com The choice of amine directly influences the final product and yield. A variety of amines, including piperidine, dimethylamine, butylamine, methylpiperazine, benzylamine, aniline, and 3-aminopyridine, have been successfully coupled to form the corresponding 2-amino-5-fluoropyridine derivatives. nih.govscispace.com

| Amine | Product | Yield (%) |

| Piperidine | 5-Fluoro-2-(piperidin-1-yl)pyridine | 85 |

| N-Methylpiperazine | 5-Fluoro-2-(4-methylpiperazin-1-yl)pyridine | 69 |

| N,N-Dimethylamine | 2-(N,N-Dimethylamino)-5-fluoropyridine | 8 |

| n-Butylamine | 2-(n-Butylamino)-5-fluoropyridine | 57 |

| Benzylamine | 2-Benzylamino-5-fluoropyridine | 70 |

| Aniline | 2-Anilino-5-fluoropyridine | 25 |

| 3-Aminopyridine | 2-(Pyridin-3-ylamino)-5-fluoropyridine | 73 |

Table 1: Yields of 2-amino-5-fluoropyridines from the Buchwald-Hartwig amination of 2-bromo-5-fluoropyridine with various amines. Data sourced from scispace.com.

Other Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed α-arylation of esters is a powerful method for forming carbon-carbon bonds, creating α-aryl esters that are precursors to important molecules, including nonsteroidal anti-inflammatory drugs. nih.gov The general reaction involves coupling an ester enolate (or its equivalent) with an aryl halide. While a wide range of aryl bromides and chlorides can be used, the specific application of 2-bromo-5-fluoropyridine in this reaction is documented. It can be employed in a palladium-catalyzed α-arylation of esters to produce 4-pyridylcarboxypiperidines. sigmaaldrich.com

The process can be conducted under various conditions, often using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand. nih.gov More neutral conditions have been developed using zinc enolates of α-bromo esters or silyl (B83357) ketene (B1206846) acetals in the presence of a palladium catalyst and a zinc salt like ZnF₂. nih.govorganic-chemistry.org These methods show remarkable functional group tolerance and can be applied to heteroaromatic halides, including pyridyl bromides. nih.gov

A novel methodology utilizing a simple Ru(II)–KOPiv–Na₂CO₃ catalytic system allows for the synthesis of complex heteroarylated 2-pyridones starting from 2-bromopyridines. mdpi.comresearchgate.net This domino reaction involves a cascade of bond formations, including C–O, C–N, and C–C bonds. The process is believed to proceed through several consecutive steps: initial oxygen incorporation (hydrolysis of the bromopyridine), followed by a Buchwald-Hartwig-type N-arylation, and subsequent C–H bond activation and arylation steps. mdpi.com

This method has been shown to convert unsubstituted 2-bromopyridine (B144113) into a penta-heteroarylated 2-pyridone product. mdpi.com The reaction scope indicates that 2-bromopyridines bearing electron-withdrawing groups react favorably, while those with electron-donating groups at various positions may not react under the same conditions. mdpi.com This suggests that 2-bromo-5-fluoropyridine, with its electron-withdrawing fluorine atom, would be a suitable substrate for this transformation, leading to the formation of poly-substituted pyridyl-pyridone structures.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In the context of nucleophilic aromatic substitution (SNAr), the reactivity of halogens often follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN2 reactions. stackexchange.comnih.gov This phenomenon, known as the "element effect," is particularly relevant to 2-bromo-5-fluoropyridine, which contains both a bromine and a fluorine atom.

Site-selectivity in polyhalogenated pyridines

The presence of multiple halogen substituents on a pyridine ring introduces the challenge and opportunity of site-selective functionalization. In the case of polyhalogenated pyridines, the position of the halogen atoms significantly influences which site is more reactive towards nucleophilic substitution or metal-catalyzed cross-coupling reactions.

In metal-free C-N bond-forming reactions, the fluorine atom of 2-bromo-5-fluoropyridine is the preferred site for nucleophilic aromatic substitution (SNAr). rsc.org Studies have shown that when reacted with amines, 5-bromo-2-fluoropyridine (B45044) provides the corresponding 2-amino-5-bromopyridine (B118841) derivatives in excellent yields. rsc.org This high selectivity for C-F bond activation over C-Br bond activation is a key feature of its reactivity under these conditions. The position of the bromine atom on the pyridine ring is crucial; for instance, 5-bromo-2-fluoropyridine and 3-bromo-2-fluoropyridine (B1273648) react readily with amines, while 4-bromo-2-fluoropyridine (B161659) and 2-bromo-6-fluoropyridine (B132718) exhibit lower reactivity. rsc.org

Conversely, in palladium-catalyzed cross-coupling reactions, the bromine atom is typically the more reactive site. For example, in Suzuki-Miyaura coupling reactions with boronic acids, the C-Br bond is selectively cleaved to form a new C-C bond, leaving the fluorine atom intact. chemicalbook.comsigmaaldrich.com This orthogonal reactivity allows for sequential functionalization of the pyridine ring.

The electronic effects of the substituents play a major role in determining this site-selectivity. The strong electron-withdrawing nature of the fluorine atom activates the carbon at the 2-position for nucleophilic attack. In contrast, the C-Br bond is more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling cycles. The interplay of these electronic factors allows chemists to selectively functionalize either the C2 or C5 position of the pyridine ring by choosing the appropriate reaction conditions.

A study on the oxidative addition of multihalogenated pyridines to Pd(0) complexes revealed that frontier molecular orbital symmetry controls site-selectivity. For 2-chloro-5-bromopyridine, adding an electron-donating group at the C3 position increases the LUMO contribution at C2, leading to enhanced C2 selectivity. chemrxiv.org This principle can be extended to understand the reactivity of 2-bromo-5-fluoropyridine, where the fluorine at C5 acts as a moderately deactivating group, influencing the electronic properties and thus the site of reaction.

Tandem C–H Fluorination and SNAr in complex molecules

A powerful strategy for the late-stage functionalization of complex molecules involves a tandem sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). scispace.comacs.orgresearchgate.net This approach allows for the introduction of a variety of functional groups at a specific position on a pyridine ring, often late in a synthetic sequence, which is highly valuable in medicinal chemistry for generating analogues for structure-activity relationship (SAR) studies. nih.gov

The process begins with the selective fluorination of a C-H bond at the 2-position of a pyridine ring using reagents like silver(II) fluoride (AgF2). acs.orggoogle.com This step converts a relatively inert C-H bond into a reactive C-F bond. The resulting 2-fluoropyridine (B1216828) is then subjected to SNAr with a range of nucleophiles, including those based on nitrogen, oxygen, sulfur, or carbon. researchgate.net

The higher reactivity of 2-fluoropyridines compared to their chloro- or bromo-analogues in SNAr reactions is a key advantage of this methodology. nih.gov For instance, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.orgnih.gov This enhanced reactivity allows the SNAr step to be carried out under milder conditions, which is crucial for preserving sensitive functional groups present in complex molecules. acs.orgnih.gov

Researchers have demonstrated the utility of this tandem sequence in the synthesis of derivatives of biologically active compounds. scispace.comacs.org For example, this strategy was employed to prepare analogues of betahistine, a histamine (B1213489) agonist. scispace.comacs.org The ability to selectively introduce fluorine and then displace it with a nucleophile provides a versatile and efficient route to novel derivatives that would be challenging to access through traditional multi-step syntheses. acs.org

C-H Functionalization

Direct C-H functionalization is a highly atom-economical and efficient strategy for modifying organic molecules. For 2-bromo-5-fluoropyridine, C-H functionalization offers a direct route to introduce new substituents onto the pyridine ring without the need for pre-functionalization.

Directed C-H functionalization strategies

Directing groups can be employed to achieve site-selective C-H activation at a specific position on the pyridine ring. These directing groups coordinate to a metal catalyst and position it in close proximity to a particular C-H bond, facilitating its cleavage and subsequent functionalization.

While specific examples detailing directed C-H functionalization directly on the 2-bromo-5-fluoropyridine scaffold are not prevalent in the provided search results, the principles of directed C-H activation on substituted pyridines are well-established. For instance, N-acyl directing groups can enable the selective C-H borylation of indoles. researchgate.net Similarly, aryl 2-pyridyl ethers are effective directing groups for ruthenium-catalyzed arylation. acs.org These strategies could potentially be adapted for the selective functionalization of the C-H bonds on the 2-bromo-5-fluoropyridine ring, for example, at the C3, C4, or C6 positions, by first installing a suitable directing group.

Ruthenium-catalyzed arylation

Ruthenium-catalyzed C-H arylation has emerged as a powerful tool for the formation of C-C bonds. While many examples involve the use of a directing group, there are instances of non-directed arylation. One study reports the first example of a ruthenium-catalyzed C-H arylation of arenes with haloarenes in the absence of a directing group, a reaction that unexpectedly requires a catalytic amount of a benzoic acid. nih.gov

In the context of 2-bromo-5-fluoropyridine, a ruthenium-catalyzed domino reaction has been developed for the synthesis of heteroarylated 2-pyridones starting from 2-bromopyridines. mdpi.com This process involves oxygen incorporation, a Buchwald-Hartwig-type reaction, and C-H bond activation. A plausible mechanism suggests the formation of a Ru(IV) intermediate after oxidative addition of the 2-bromopyridine. mdpi.com While this specific study used other substituted 2-bromopyridines, the methodology highlights the potential for ruthenium catalysis to effect complex transformations starting from a 2-bromopyridine core, which could be applicable to 2-bromo-5-fluoropyridine.

The arylation site selectivity in ruthenium-catalyzed reactions is influenced by both electronic and steric factors. nih.gov This is in contrast to other transition metals where electronic factors, such as the acidity of the C-H bond, are often the primary determinant of selectivity. nih.gov

Reduction Reactions

Reduction reactions are fundamental transformations in organic synthesis. In the context of 2-bromo-5-fluoropyridine, the selective reduction of other functional groups while preserving the halogen substituents is often a key consideration.

Preservation of halogen substituents during catalytic hydrogenation

Catalytic hydrogenation is a common method for the reduction of various functional groups, such as nitro groups or nitriles. However, a significant challenge when working with halogenated compounds is the potential for hydrodehalogenation, where the halogen atom is reductively cleaved. google.com The ease of this cleavage generally follows the order I > Br > Cl >> F, which is related to the carbon-halogen bond dissociation energies. acs.org

Despite the general preference for palladium catalysts to effect dehalogenation, processes have been developed where palladium can be used for the reduction of other functional groups in halogenated pyridines with minimal dehalogenation. google.com The choice of catalyst and reaction conditions is critical for achieving this selectivity. For instance, platinum and rhodium catalysts are often considered less effective for dehalogenation and are therefore frequently used when the preservation of a halogen is desired. google.com

In the synthesis of 2-aminomethylpyridines from 2-cyanopyridines containing halogen atoms, a process using a palladium catalyst has been developed that results in minimal dehalogenation. google.com The reaction is typically performed in the presence of a strong acid, which helps to prevent poisoning of the catalyst by the amine product. google.com

While a specific study on the catalytic hydrogenation of a derivative of 2-bromo-5-fluoropyridine was not found in the search results, the general principles suggest that careful selection of the catalyst (e.g., platinum or rhodium) and reaction conditions would be necessary to selectively reduce another functional group on the ring while preserving both the bromo and fluoro substituents. The significantly stronger C-F bond is much less likely to be cleaved than the C-Br bond during catalytic hydrogenation. acs.org

An Overview of 2 Bromo 5 Fluoropyridine As a Versatile Building Block

2-Bromo-5-fluoropyridine is a di-substituted pyridine (B92270) carrying both a bromine and a fluorine atom on its aromatic ring. cymitquimica.com This specific arrangement of halogens provides two distinct points for chemical modification, making it a highly versatile intermediate in organic synthesis. chemimpex.com The compound is typically a pale yellow crystalline solid or a colorless to pale yellow liquid, depending on the ambient temperature. cymitquimica.comguidechem.com

The reactivity of 2-Bromo-5-fluoropyridine is characterized by the differing nature of its carbon-halogen bonds. The bromine atom at the 2-position is particularly susceptible to participation in palladium-catalyzed reactions, such as the Suzuki coupling, while the fluorine atom at the 5-position can be involved in nucleophilic aromatic substitution reactions. chemicalbook.comrsc.org This differential reactivity allows for a stepwise and controlled approach to building more complex molecules. chemimpex.com Its utility is demonstrated in the synthesis of a variety of biologically active compounds and advanced materials. chemimpex.comguidechem.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 41404-58-4 | sigmaaldrich.com |

| Molecular Formula | C₅H₃BrFN | nih.gov |

| Molecular Weight | 175.99 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Melting Point | 30-31 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 80-83 °C at 44 mmHg | chemicalbook.comsigmaaldrich.com |

The Scope of Academic Research on 2 Bromo 5 Fluoropyridine

Academic and industrial research has extensively explored the applications of 2-Bromo-5-fluoropyridine, solidifying its status as a key molecular building block. Its unique electronic properties and dual points of reactivity have made it a valuable intermediate in several key areas of chemical science. cymitquimica.com

In pharmaceutical development , this compound serves as a crucial starting material for the synthesis of various drug candidates. chemimpex.com It is particularly noted for its use in creating potential anti-cancer and anti-inflammatory agents. chemimpex.com For instance, it has been utilized in the synthesis of mGluR5 antagonists, which are being investigated for the treatment of neuropathic pain. chemicalbook.com The presence of both bromine and fluorine can enhance the biological activity and binding affinity of the resulting pharmaceutical compounds. chemimpex.com

The agrochemical industry also leverages 2-Bromo-5-fluoropyridine for the development of new crop protection agents. chemimpex.com It is a component in the synthesis of novel herbicides and fungicides, where its structure contributes to the efficacy of these products in inhibiting specific biological pathways in pests. chemimpex.comlookchem.com

In the realm of materials science , researchers have employed 2-Bromo-5-fluoropyridine in the creation of advanced functional materials. Its electronic characteristics make it a suitable building block for organic light-emitting diodes (OLEDs) and other electronic devices. guidechem.com

The versatility of 2-Bromo-5-fluoropyridine is most evident in the diverse range of organic synthesis reactions it can undergo. It is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. chemicalbook.com This reaction is fundamental for constructing biaryl structures, which are common motifs in many biologically active molecules. chemicalbook.com Additionally, the compound is a good substrate for palladium-catalyzed α-arylation of esters. chemicalbook.comscbt.com

| Reaction Type | Reactant | Product | Significance | Source |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 5-fluoro-2-phenylpyridine | Formation of a biaryl compound | chemicalbook.comsigmaaldrich.com |

| Suzuki Coupling | p-tolylboronic acid | 5-fluoro-2-(p-tolyl)pyridine | Synthesis of substituted biaryls | chemicalbook.comsigmaaldrich.com |

| Homo-coupling | 2-Bromo-5-fluoropyridine | Corresponding biaryl | Palladium-catalyzed C-C bond formation | chemicalbook.com |

| α-Arylation | Esters | 4-pyridylcarboxypiperidines | Synthesis of complex heterocyclic systems | chemicalbook.comscbt.com |

A Comprehensive Examination of the Synthesis of 2-Bromo-5-fluoropyridine

The chemical compound 2-Bromo-5-fluoropyridine is a significant intermediate in the synthesis of various pharmaceutical and agrochemical products. Its synthesis is a subject of considerable interest in organic chemistry. This article delves into the primary synthetic methodologies for preparing 2-Bromo-5-fluoropyridine and its derivatives, focusing on direct synthesis approaches.

Applications of 2 Bromo 5 Fluoropyridine in Specialized Chemical Fields

Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, 2-bromo-5-fluoropyridine serves as a critical starting material and intermediate for the synthesis of a wide array of therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug product, while the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.

2-Bromo-5-fluoropyridine is a pivotal intermediate in the multi-step synthesis of numerous drug candidates and active pharmaceutical ingredients (APIs). Its utility stems from its ability to participate in a variety of chemical transformations, enabling the construction of complex molecular architectures.

The pyridine (B92270) scaffold is a common feature in many anti-cancer and anti-inflammatory agents. 2-Bromo-5-fluoropyridine provides a valuable starting point for the synthesis of novel compounds with potential therapeutic activity. For instance, various pyridine and pyrimidine derivatives, which could be synthesized from precursors like 2-bromo-5-fluoropyridine, have demonstrated significant cytotoxicity against a range of human cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) |

| Furo[2,3-b]pyridine derivative (Compound 7) | Neuro-2a, Hela, A549, COLO 205 | 5.8 |

| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivative (Compound 12a) | Neuro-2a, Hela, A549, COLO 205 | 3.6 nih.gov |

| Cyanopyridone derivative (Compound 5e) | MCF-7 (Breast adenocarcinoma) | 1.39 mdpi.com |

| Cyanopyridone derivative (Compound 5a) | HepG2 (Hepatic adenocarcinoma) | 2.71 mdpi.com |

| Pyrimidine-tethered chalcone (B-4) | MCF-7 (Breast cancer) | 6.70 mdpi.com |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Similarly, in the pursuit of new anti-inflammatory drugs, derivatives of pyridine and pyrimidine have been synthesized and shown to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2). While direct synthesis from 2-bromo-5-fluoropyridine is not always explicitly detailed in every study, its role as a key precursor for such heterocyclic systems is well-established in synthetic organic chemistry.

The versatility of 2-bromo-5-fluoropyridine extends to the synthesis of compounds with antiviral and broad-spectrum anticancer activities. The pyridine ring is a common structural motif in nucleoside analogues and other heterocyclic compounds that interfere with viral replication or cancer cell proliferation. For example, pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral and anti-proliferative activities, with some compounds showing notable efficacy against human coronavirus 229E (HCoV-229E).

| Compound | Virus | EC50 (µM) |

| Compound 7a | HCoV-229E | 0.23 |

| Compound 7b | HCoV-229E | 0.28 |

| Compound 7f | HCoV-229E | 0.33 |

EC50: The half maximal effective concentration, which induces a response halfway between the baseline and maximum after a specified exposure time.

Tropomyosin receptor kinase (TRK) inhibitors are a class of targeted cancer therapies effective against tumors with NTRK gene fusions. 2-Bromo-5-fluoropyridine serves as a precursor for the synthesis of a key fragment of LOXO-195 (now known as selitrectinib), a next-generation TRK inhibitor designed to overcome resistance to first-generation inhibitors. The synthesis of such complex molecules often involves multiple steps where the fluorinated pyridine core, derived from 2-bromo-5-fluoropyridine, is a crucial component of the final structure.

Beyond its role as an intermediate, the 5-fluoropyridine-2-yl moiety derived from 2-bromo-5-fluoropyridine often serves as a central molecular scaffold in the design of new APIs. A molecular scaffold is the core structure of a molecule to which various functional groups are attached. The rigidity and specific electronic properties of the 5-fluoropyridine ring make it an excellent foundation for building molecules with desired pharmacological profiles. By systematically modifying the substituents attached to this scaffold, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a drug candidate. This approach has been successfully employed in the development of a wide range of therapeutic agents targeting different biological pathways.

Research in Enzyme Interactions and Metabolic Pathways

While 2-bromo-5-fluoropyridine is extensively used as a synthetic intermediate, detailed public-domain research on its direct interactions with specific enzymes and its metabolic fate is limited. As a xenobiotic, it would be expected to undergo metabolism by phase I and phase II drug-metabolizing enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases, to facilitate its excretion. However, specific studies detailing the metabolites of 2-bromo-5-fluoropyridine and the enzymes involved are not widely available in the scientific literature. Further research is required to fully characterize its pharmacokinetic and metabolic profile.

Agrochemical Research and Development

The unique chemical properties of 2-bromo-5-fluoropyridine also make it a valuable component in the development of modern agrochemicals. guidechem.com Its incorporation into larger molecules can enhance their efficacy and selectivity as crop protection agents.

Formulation of Herbicides and Fungicides

In the field of herbicide development, 2-bromo-5-fluoropyridine is used to synthesize active ingredients that are effective against a wide range of weeds. For instance, it is a precursor to certain pyridine-based herbicides that exhibit potent activity. The synthesis often involves a cross-coupling reaction where the bromine atom is replaced by a larger, more complex organic moiety, leading to the final herbicidal compound.

While direct examples of fungicides synthesized from 2-bromo-5-fluoropyridine are less common in the available literature, the broader class of fluorinated pyridine derivatives is known to possess fungicidal properties. Research on related structures, such as pyrazole derivatives synthesized from fluorinated phenyl-bromo compounds, has shown moderate antifungal activity against various plant pathogens. researchgate.net This suggests the potential for developing novel fungicides based on the 2-bromo-5-fluoropyridine scaffold.

Crop Protection Agents

Beyond herbicides and the potential for fungicides, 2-bromo-5-fluoropyridine serves as a versatile starting material for a range of crop protection agents. guidechem.com The presence of both fluorine and bromine atoms allows for sequential and site-selective chemical modifications, enabling the creation of diverse libraries of compounds for screening. These compounds can be tested for various activities, including insecticidal and plant growth regulatory effects. The development of new and effective crop protection agents is crucial for ensuring food security, and versatile building blocks like 2-bromo-5-fluoropyridine are instrumental in this endeavor.

Insecticides

2-Bromo-5-fluoropyridine is a key intermediate in the synthesis of novel insecticidal compounds. The presence of both a bromine and a fluorine atom on the pyridine ring allows for selective chemical modifications, leading to the creation of complex molecules with potent biological activity.

A patent for the synthesis of novel flupyrimin analogs bearing a 1-aryl-1H-pyrazol-4-yl subunit showcases the insecticidal potential of complex pyridine derivatives. frontiersin.org These compounds have demonstrated significant activity against pests like Plutella xylostella. frontiersin.org The synthesis of such complex molecules often relies on the availability of versatile building blocks like 2-bromo-5-fluoropyridine.

The development of pyridine derivatives as insecticides is an active area of research, with studies exploring the synthesis and toxicity of various compounds against pests such as the cowpea aphid, Aphis craccivora. mdpi.com The versatility of precursors like 2-bromo-5-fluoropyridine is crucial for creating a diverse library of compounds for screening and optimization of insecticidal activity.

Materials Science

In the realm of materials science, 2-bromo-5-fluoropyridine is a valuable precursor for the synthesis of functional materials, including liquid crystals, polymers, and coatings, as well as components for organic electronics.

Synthesis of Functional Materials

The reactivity of 2-bromo-5-fluoropyridine makes it an ideal starting material for creating complex organic molecules with specific functionalities. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allows for the straightforward introduction of various aryl and acetylenic groups. researchgate.net

For instance, it can be used in the synthesis of 5-fluoro-2-phenylpyridine and 5-fluoro-2-(p-tolyl)pyridine through Suzuki coupling reactions with the corresponding boronic acids. chemicalbook.com These types of biaryl compounds are foundational structures in the development of liquid crystals and other functional organic materials. The synthesis of pyridyl-based liquid crystal systems often involves the strategic combination of different aromatic cores, and 2-bromo-5-fluoropyridine provides a versatile entry point for constructing such molecules. mdpi.com

The table below summarizes some of the functional materials synthesized using 2-bromo-5-fluoropyridine as a key reactant.

| Product Compound | Reactant(s) | Reaction Type | Reference |

| 5-Fluoro-2-phenylpyridine | Phenylboronic acid | Suzuki Coupling | chemicalbook.com |

| 5-Fluoro-2-(p-tolyl)pyridine | p-Tolylboronic acid | Suzuki Coupling | chemicalbook.com |

Polymers and Coatings

The incorporation of fluorine atoms into polymers can significantly enhance their properties, leading to materials with high thermal stability, chemical resistance, and low surface energy. researchgate.netrsc.org 2-Bromo-5-fluoropyridine serves as a valuable monomer or precursor for the synthesis of such fluorinated polymers. While direct polymerization of 2-bromo-5-fluoropyridine is not commonly reported, its derivatives can be incorporated into polymer chains to impart desired properties.

The development of fluorinated polymers for advanced applications is an area of significant research interest. mdpi.compageplace.de These materials find use in a wide range of applications, from high-performance coatings to membranes with specific separation properties. The synthesis of these polymers often involves the use of fluorinated building blocks, a role for which 2-bromo-5-fluoropyridine is well-suited.

Semiconductors and OLED applications

The electronic properties of organic molecules can be finely tuned by the introduction of fluorine atoms. This makes fluorinated pyridine derivatives, which can be synthesized from 2-bromo-5-fluoropyridine, attractive candidates for applications in organic semiconductors and Organic Light-Emitting Diodes (OLEDs).

The synthesis of organic semiconductors often involves the creation of extended π-conjugated systems, which can be achieved through cross-coupling reactions starting from halogenated precursors like 2-bromo-5-fluoropyridine. mdpi.com The resulting fluorinated materials can exhibit desirable charge transport properties for use in electronic devices. unist.ac.kr

In the field of OLEDs, the search for efficient and stable emitter materials is ongoing. The introduction of a 5-fluoropyridine moiety into organic molecules has been explored as a strategy to develop new blue and green emitters for OLEDs. mdpi.comrsc.orgresearchgate.net The electron-withdrawing nature of the fluoropyridine ring can influence the energy levels of the molecule, leading to desirable emission characteristics.

Diagnostics and Imaging

The development of molecular imaging agents for diagnostic purposes is a rapidly advancing field, and 2-bromo-5-fluoropyridine has emerged as a potential precursor for the synthesis of these critical compounds.

Development of Imaging Agents

In positron emission tomography (PET), a highly sensitive molecular imaging technique, radionuclides are incorporated into biologically active molecules to create imaging agents, also known as radiotracers. nih.govmdpi.com Fluorine-18 (B77423) (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay properties.

2-Bromo-5-fluoropyridine can serve as a precursor for the synthesis of ¹⁸F-labeled imaging agents. The bromine atom can be replaced with ¹⁸F through nucleophilic substitution, or the molecule can be otherwise modified to incorporate the radionuclide. These ¹⁸F-labeled fluoropyridine derivatives can then be used to study various biological processes in vivo. For example, the development of PET tracers for neuroimaging often involves the use of fluorinated heterocyclic scaffolds. mdpi.com

The synthesis of PET contrast agent precursors is a critical step in the development of new diagnostic tools. The versatility of 2-bromo-5-fluoropyridine allows for its incorporation into a variety of molecular structures, paving the way for the creation of novel imaging agents for a range of diseases.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 2-Bromo-5-fluoropyridine, DFT calculations have been instrumental in optimizing its geometric structure and predicting its vibrational frequencies. sioc-journal.cnresearchgate.net These foundational calculations pave the way for more complex analyses of reactivity and electronic behavior.

Prediction of Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyridines. nih.gov The reactivity of 2-Bromo-5-fluoropyridine in SNAr is significantly influenced by the presence of the electronegative fluorine atom and the ring nitrogen, which activate the pyridine (B92270) ring towards nucleophilic attack. nih.gov Theoretical studies confirm that the high electronegativity of fluorine makes the SNAr reactions of 2-fluoropyridines markedly faster than those of corresponding 2-chloropyridines. wuxibiology.com For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. nih.gov In 2-Bromo-5-fluoropyridine, DFT can be used to model the transition states and intermediates of SNAr reactions, predicting whether the bromine or fluorine atom is the more likely leaving group under various conditions and with different nucleophiles. The rate-determining step in these reactions is typically the initial nucleophilic attack, which is favored at carbon atoms with a partial positive charge. youtube.com

Calculation of Electron Density Maps and Fukui Indices

Electron density maps and Fukui indices are conceptual DFT tools used to identify reactive sites within a molecule.

Electron Density Maps : The Laplacian of the electron density can reveal areas of electron concentration and depletion. For 2-Bromo-5-fluoropyridine, these maps can identify regions susceptible to nucleophilic attack, characterized by electron density depletion on the carbon atoms bonded to the halogen substituents. researchgate.net

Fukui Indices : The Fukui electrophilicity index, ƒ+, specifically quantifies the propensity of a site to accept an electron, thus highlighting the most electrophilic centers in the molecule. researchgate.net Calculations would likely show high ƒ+ values at the C2 and C5 positions, corresponding to the carbon atoms attached to the bromine and fluorine, respectively, confirming their status as primary sites for nucleophilic attack.

These analyses provide a quantitative and visual framework for understanding the regioselectivity of reactions involving 2-Bromo-5-fluoropyridine.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap generally implies higher reactivity. irjweb.comscirp.org

In the context of SNAr reactions for substituted 2-fluoropyridines, a direct correlation between reactivity and the LUMO energy is not always straightforward. Research has shown that for a series of substituted 2-fluoropyridines, the linear correlation between the LUMO energy level and the relative activation energy for SNAr is poor. wuxibiology.com However, a significantly better linear correlation is found when using the energy of the LUMO+1 orbital. wuxibiology.com This indicates that the LUMO+1 orbital is more relevant for describing the fluoride (B91410) displacement reaction in these systems, as it has significant lobes centered on the C-F carbon, unlike the LUMO. wuxibiology.com

| Substituent | ΔΔG‡ (kcal/mol) | LUMO Energy (eV) | LUMO+1 Energy (eV) |

|---|---|---|---|

| 5-Br | -1.2 | -0.87 | 1.55 |

| 5-Cl | -1.1 | -0.84 | 1.63 |

| H | 0.0 | -0.57 | 1.93 |

| 5-Me | 0.4 | -0.49 | 2.01 |

This table illustrates the superior correlation between the LUMO+1 energy and the activation energy for nucleophilic aromatic substitution compared to the LUMO energy. Data derived from studies on substituted 2-fluoropyridines.

Electrophilicity Index and Biological Activity Prediction

The global electrophilicity index (ω) is a reactivity descriptor that quantifies the energy stabilization of a molecule when it acquires additional electronic charge from the environment. researchgate.net It is a valuable tool for predicting a compound's potential to act as an electrophile in biological systems, which can be related to its mechanism of action or toxicity. researchgate.net

The index is calculated using the energies of the HOMO and LUMO. An organic compound is generally classified based on its ω value:

Strong electrophile : ω > 1.5 eV

Moderate electrophile : 0.8 < ω < 1.5 eV

Weak electrophile : ω < 0.8 eV

For 2-Bromo-5-fluoropyridine, a high electrophilicity index would suggest a greater propensity to interact with biological nucleophiles, such as thiol groups in proteins or nitrogen atoms in DNA bases. This index can therefore serve as an initial computational screening tool to predict potential biological activity or toxicity. researchgate.netnih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

Hybrid QM/MM methods provide a powerful framework for studying chemical reactions in large, complex systems like solutions or enzyme active sites. nih.govnih.gov In this approach, the region where bond-breaking and bond-forming events occur (e.g., 2-Bromo-5-fluoropyridine and a reacting nucleophile) is treated with a high-level quantum mechanics (QM) method, while the surrounding environment (e.g., solvent molecules) is described by a computationally less demanding molecular mechanics (MM) force field. cuni.cz

Simulation of Reaction Pathways and Activation Energies

QM/MM simulations are ideally suited for mapping the entire reaction pathway of, for example, an SNAr reaction of 2-Bromo-5-fluoropyridine in a solvent. By simulating the system's progression from reactants to products, it is possible to identify the transition state structure and calculate the activation energy barrier. nih.gov

Techniques such as the growing string method or umbrella sampling are employed within the QM/MM framework to explore the free energy surface of the reaction. chemrxiv.orgq-chem.com This provides a more realistic and dynamically averaged picture of the reaction compared to gas-phase calculations, as it explicitly includes the influence of the surrounding environment on the reaction's thermodynamics and kinetics.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a chemically intuitive description of the electron density distribution in a molecule. It localizes the complex molecular wavefunction into Lewis-type structures, composed of one-center lone pairs and two-center bonding orbitals. This analysis offers insights into intramolecular and intermolecular interactions, charge transfer, and the strength of chemical bonds.

For halogenated pyridines, NBO analysis reveals the significant influence of the substituents on the electronic structure of the pyridine ring nih.gov. The electronegative fluorine and bromine atoms in 2-bromo-5-fluoropyridine are expected to induce strong polarization effects. The analysis of donor-acceptor interactions within the molecule, particularly between filled (donor) and empty (acceptor) orbitals, quantifies the extent of electron delocalization.

Key findings from NBO analysis on similar halogenated pyridines suggest that the primary interactions involve the delocalization of electron density from the nitrogen lone pair (n) to the antibonding orbitals (σ) of the adjacent C-C and C-Br bonds, as well as from the lone pairs of the halogen atoms to the antibonding π orbitals of the pyridine ring. These interactions stabilize the molecule and influence its reactivity.

Table 1: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Halogenated Pyridine

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N | σ(C-C) | 5.2 | 0.8 | 0.06 |

| LP (1) N | σ(C-Br) | 3.8 | 0.9 | 0.05 |

| LP (2) Br | π(C-C) | 1.5 | 0.3 | 0.02 |

| LP (3) F | π(C-N) | 2.1 | 0.4 | 0.03 |

Note: This table presents hypothetical data based on typical values found for similar halogenated pyridine systems to illustrate the nature of NBO analysis findings. E(2) represents the stabilization energy of the donor-acceptor interaction.

Non-Linear Optical (NLO) Behavior Studies

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of how the dipole moment of the molecule changes in the presence of a strong electric field. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules.

For pyridine derivatives, the NLO response is often enhanced by the presence of electron-donating and electron-withdrawing groups, which create a push-pull system and increase the molecule's polarizability. In 2-bromo-5-fluoropyridine, the halogen atoms act as electron-withdrawing groups, which can influence the NLO properties.

Table 2: Calculated NLO Properties of a Representative Brominated Pyridine Derivative

| Parameter | Value |

| Dipole Moment (μ) (Debye) | 2.5 |

| Linear Polarizability (α) (esu) | 1.5 x 10⁻²³ |

| First-Order Hyperpolarizability (β) (esu) | 6.5 x 10⁻³⁰ |

Note: The data in this table is illustrative and based on computational studies of similar brominated pyridine derivatives. The values are representative of what might be expected for 2-bromo-5-fluoropyridine.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.

In MEP maps, regions of negative electrostatic potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For fluorinated and chlorinated pyridines, MEP analysis has shown that the nitrogen atom of the pyridine ring is typically the most electron-rich site, making it a primary target for electrophilic attack nih.gov. The presence of electron-withdrawing halogen atoms, such as fluorine and bromine, generally leads to a more positive electrostatic potential on the carbon atoms of the ring, particularly those adjacent to the halogens. This makes the ring more susceptible to nucleophilic aromatic substitution. The hydrogen atoms typically exhibit a positive potential.

Thermodynamic Properties and Temperature Correlations

Computational chemistry provides a powerful means to calculate the thermodynamic properties of molecules, such as the heat of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). These properties are crucial for understanding the stability and reactivity of a compound. DFT calculations can be used to predict these properties and their dependence on temperature.

For brominated heterocyclic compounds, theoretical studies have demonstrated a correlation between the number and position of bromine substituents and the thermodynamic properties of the molecule. Generally, the heat of formation and Gibbs free energy are influenced by the electronic and steric effects of the substituents.

The thermodynamic properties of 2-bromo-5-fluoropyridine can be calculated at different temperatures to understand its behavior under varying conditions. These calculations typically involve determining the vibrational frequencies of the molecule, from which the thermal energy, heat capacity, and entropy can be derived using statistical mechanics.

Table 3: Calculated Thermodynamic Properties of a Substituted Pyridine at Different Temperatures

| Temperature (K) | Heat Capacity (Cv) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

| 298.15 | 25.5 | 75.2 | 5.8 |

| 500 | 35.1 | 90.4 | 12.3 |

| 1000 | 45.8 | 115.6 | 32.7 |

Note: This table provides representative thermodynamic data for a substituted pyridine as a function of temperature, based on computational studies of similar molecules. The values serve to illustrate the expected trends for 2-bromo-5-fluoropyridine.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

While established methods for the synthesis of 2-Bromo-5-fluoropyridine exist, future research is geared towards developing more efficient, sustainable, and cost-effective routes. Current syntheses often involve multi-step procedures, such as the bromination of 5-aminopyridine followed by a diazotization reaction. guidechem.com A typical procedure involves the bromination of 5-aminopyridine using N-bromosuccinimide (NBS) to form 2-bromo-5-aminopyridine, which is then converted to 2-Bromo-5-fluoropyridine via a diazotization reaction using sodium nitrite (B80452) in the presence of a fluoride (B91410) source. guidechem.com

Future endeavors in this area are likely to focus on:

Direct C-H Functionalization: Investigating methods for the direct and selective bromination and fluorination of the pyridine (B92270) ring, which would significantly shorten the synthetic sequence and reduce waste.

Alternative Halogenation Reagents: Exploring the use of less hazardous and more environmentally benign halogenating agents to replace traditional reagents.

Biocatalytic Approaches: The development of enzymatic methods for the synthesis of 2-Bromo-5-fluoropyridine could offer high selectivity and milder reaction conditions, contributing to greener chemical processes.

| Synthetic Step | Reagents | Key Features |

| Bromination | 5-aminopyridine, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Formation of 2-bromo-5-aminopyridine. |

| Diazotization | 2-bromo-5-aminopyridine, Sodium nitrite, Hydrochloric acid | Conversion of the amino group to a diazonium salt, followed by fluorination. |

Exploration of New Reactivity Modes

The reactivity of 2-Bromo-5-fluoropyridine is largely dominated by palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the bromine atom. nbinno.com It is widely used as a substrate in Suzuki, Stille, Heck, and Sonogashira couplings to introduce the 5-fluoropyridinyl moiety into complex organic molecules. nbinno.com It can also undergo palladium-catalyzed homo-coupling to form bipyridyl compounds and is used in the α-arylation of esters. scbt.com

Emerging research is expected to delve into:

Activation of the C-F Bond: While the C-Br bond is more reactive, developing selective methods to activate the C-F bond for functionalization would open up new avenues for creating diverse molecular architectures.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel transformations of 2-Bromo-5-fluoropyridine under mild conditions, potentially leading to new reaction pathways that are not accessible through traditional thermal methods.

Dual Functionalization: Designing one-pot or sequential reactions that selectively functionalize both the C-Br and C-F positions to rapidly build molecular complexity.

| Reaction Type | Coupling Partner | Catalyst | Resulting Product |

| Suzuki Coupling | Phenylboronic acid | Palladium catalyst | 5-fluoro-2-phenylpyridine |

| Suzuki Coupling | p-tolylboronic acid | Palladium catalyst | 5-fluoro-2-(p-tolyl)pyridine |

| α-Arylation | Esters | Palladium catalyst | 4-pyridylcarboxypiperidines |

Advanced Applications in Drug Discovery and Development

The presence of a fluorine atom in a molecule can significantly impact its metabolic stability, binding affinity, and bioavailability, making fluorinated building blocks like 2-Bromo-5-fluoropyridine highly valuable in medicinal chemistry. guidechem.com It is recognized as a key intermediate in the synthesis of various fine chemicals and potential drug candidates, including mGluR5 antagonists. nbinno.com

A notable example of its application is in the synthesis of the FDA-approved drug Lemborexant. The synthesis of this insomnia medication involves the coupling of an acid with 2-amino-5-fluoropyridine (B1271945), a derivative of 2-Bromo-5-fluoropyridine. mdpi.com

Future research in this domain will likely focus on:

Scaffold for Novel Biologically Active Molecules: Systematically incorporating the 5-fluoropyridine moiety into a wider range of molecular scaffolds to explore new therapeutic areas.

Fragment-Based Drug Discovery: Utilizing 2-Bromo-5-fluoropyridine and its derivatives as fragments in screening campaigns to identify novel starting points for drug discovery programs.

PET Imaging Agents: The fluorine atom provides a potential site for the introduction of the fluorine-18 (B77423) radioisotope, which could enable the development of new positron emission tomography (PET) imaging agents for diagnostic purposes.

Integration with Flow Chemistry and Sustainable Synthesis

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation and scalability. uc.pt The synthesis of heterocyclic compounds, a class to which 2-Bromo-5-fluoropyridine belongs, has been shown to be amenable to flow chemistry approaches. uc.pt

The integration of 2-Bromo-5-fluoropyridine chemistry with flow technology could lead to:

Safer and More Efficient Synthesis: The exothermic nature of some of the reactions involved in the synthesis and functionalization of 2-Bromo-5-fluoropyridine can be better managed in continuous flow reactors, leading to improved safety and higher yields.

Telescoped Reactions: Flow chemistry allows for the coupling of multiple reaction steps into a continuous sequence without the need for isolating intermediates, which can significantly reduce reaction times and waste generation. acs.org

Greener Processes: The precise control over reaction parameters in flow systems can lead to reduced solvent usage and energy consumption, contributing to more sustainable manufacturing processes. uc.pt

High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new molecules with desired properties. sigmaaldrich.com By reacting a core scaffold with a diverse range of building blocks, large libraries of compounds can be synthesized and screened for biological activity or other properties.

2-Bromo-5-fluoropyridine is an ideal building block for such approaches due to its ability to participate in a variety of reliable cross-coupling reactions. Future applications in this area may include:

Library Synthesis: The development of large, diverse chemical libraries based on the 2-Bromo-5-fluoropyridine scaffold for screening against a wide range of biological targets.

Parallel Synthesis: The use of automated synthesis platforms to rapidly generate arrays of 2-Bromo-5-fluoropyridine derivatives for structure-activity relationship (SAR) studies.

Materials Discovery: The application of combinatorial approaches to synthesize and screen new materials incorporating the 5-fluoropyridine moiety for applications in areas such as organic electronics and polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。